N,2-dimethyl-1H-pyrrole-3-carboxamide
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Overview
Description
N,2-dimethyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-1H-pyrrole-3-carboxamide typically involves the reaction of 2,4-dimethylpyrrole with an appropriate carboxylating agent. One common method is the condensation of 2,4-dimethylpyrrole with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like pyrrolidine . The reaction is usually carried out under reflux conditions in a suitable solvent like methanol .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: N,2-dimethyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
N,2-dimethyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is being explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: The compound is used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N,2-dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological activity, including antimicrobial and enzyme inhibitory effects .
Comparison with Similar Compounds
Sunitinib: A receptor tyrosine kinase inhibitor with a similar pyrrole carboxamide structure.
Atorvastatin Related Compound H: Another pyrrole carboxamide derivative used in medicinal chemistry.
Uniqueness: N,2-dimethyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds makes it a valuable scaffold in drug design .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N,2-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-5-6(3-4-9-5)7(10)8-2/h3-4,9H,1-2H3,(H,8,10) |
InChI Key |
YRAPFGHWNOGSNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1)C(=O)NC |
Origin of Product |
United States |
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